Pomalidomide-15N,13C5 is a chemically modified derivative of pomalidomide, a compound recognized for its therapeutic applications, particularly in the treatment of multiple myeloma and other hematologic malignancies. The incorporation of nitrogen-15 and carbon-13 isotopes into the molecular structure allows for enhanced tracking and analysis in pharmacokinetic studies. This compound is classified as an immunomodulatory drug and is part of a broader category of compounds that influence immune responses and cellular functions.
Pomalidomide-15N,13C5 is derived from pomalidomide, which itself is an analogue of thalidomide. The compound is classified under several categories, including:
The synthesis of pomalidomide-15N,13C5 can be achieved through several methods, focusing on the incorporation of isotopes into the pomalidomide backbone. One notable method involves the use of secondary amines to enhance yield during the reaction process.
Recent studies have highlighted a rapid synthesis technique that allows for high yields of pomalidomide-linkers, which are essential for creating conjugates used in drug delivery systems .
Pomalidomide-15N,13C5 retains the core structure of pomalidomide, characterized by an isoindole ring with specific substitutions that include:
The molecular formula remains , with the additional isotopic labels providing unique identifiers for analytical purposes.
Pomalidomide-15N,13C5 participates in various chemical reactions relevant to drug development:
The reactions often involve coupling techniques that leverage the unique properties of the isotopes to track the compound's behavior in biological systems.
Pomalidomide exerts its effects primarily through modulation of immune responses and inhibition of tumor growth. The mechanism involves:
Data from clinical studies indicate that these mechanisms contribute significantly to its effectiveness in treating multiple myeloma .
Relevant analyses include spectroscopic methods (e.g., NMR) to confirm isotopic incorporation and structural integrity.
Pomalidomide-15N,13C5 has significant applications in scientific research:
The incorporation of stable isotopes (15N and 13C5) into pomalidomide’s structure serves specific mechanistic and analytical purposes in targeted protein degradation research. The isotopic labeling focuses on the glutarimide ring (five 13C atoms) and the imide nitrogen (15N), which constitute the core binding domain for cereblon (CRBN) – the E3 ubiquitin ligase critical for pomalidomide’s "molecular glue" functionality [1] [4]. This strategic placement enables:
Table 1: Isotopic Labeling Sites in Pomalidomide-15N,13C5
| Isotope | Position | Atomic Count | Function in Mechanism |
|---|---|---|---|
| 13C | Glutarimide ring | 5 | CRBN binding interface; Structural stability |
| 15N | Imide nitrogen | 1 | Hydrogen bonding with CRBN; Degradation complex stability |
Suppliers provide this compound with certified isotopic purity (>99 atom % 13C; >98 atom % 15N) to ensure experimental reproducibility in proteomics and drug metabolism studies [3] [10].
Synthesizing Pomalidomide-15N,13C5 necessitates tailored routes due to the need for site-specific isotope integration. Two primary strategies dominate:
Table 2: Synthesis Route Comparison for Pomalidomide-15N,13C5
| Method | Isotope Source | Yield (%) | Key Advantage | Major Impurity |
|---|---|---|---|---|
| Carbodiimide Coupling | 13C5-Glutaric acid; 15N-Urea | 60–68 | Scalability (>500 mg batches) | Diastereomers (5–8%) |
| Continuous Flow | 13C4-Glutamine; 13C-Malonate | 78–85 | High isotopic purity (>99.5 atom %); Speed | Hydrolyzed anhydride (≤0.5%) |
Purification typically employs solvent/anti-solvent crystallization (methanol/water or acetonitrile/ethyl acetate) to achieve >99.5% chemical and isotopic purity [9].
The synthetic complexity and isotopic efficiency of cereblon-binding molecular glues vary significantly due to structural differences. Pomalidomide-15N,13C5, Lenalidomide-13C5,15N, and Thalidomide-13C5 exhibit distinct challenges:
Isotopic Atom Economy:Pomalidomide incorporates six heavy atoms (5×13C + 1×15N) primarily within its glutarimide moiety. Lenalidomide-13C5,15N (MW: 265.22) achieves comparable labeling density but requires protecting group strategies for its amino group during synthesis, lowering overall yield to ~50% vs. pomalidomide’s 65–85% [5] [10]. Thalidomide’s phthalimide ring allows simpler 13C5 labeling but lacks the amino group essential for CRBN specificity tuning.
Degradation Kinetics Tracing:13C/15N labels enable precise quantification of ternary complex (CRBN-drug-target) dissociation rates. Pomalidomide-15N,13C5 shows a 40% slower off-rate from IKZF1 compared to lenalidomide per surface plasmon resonance studies, correlating with its higher efficacy in lenalidomide-resistant myeloma [8] [10].
Cost Analysis:Labeled precursors account for >70% of production costs. Pomalidomide-15N,13C5 requires expensive 13C5-glutaric acid ($3,200/g), whereas lenalidomide uses cheaper 13C6-phthalic anhydride ($1,150/g). However, pomalidomide’s higher synthetic yield offsets precursor costs per milligram [3] [5] [10].
Table 3: Isotope-Labeled Cereblon Modulators: Synthetic and Functional Metrics
| Compound | Labeled Positions | Isotopic Purity (Atom %) | Relative CRBN Binding Affinity (Kd, nM) | Cost per mmol (USD) |
|---|---|---|---|---|
| Pomalidomide-15N,13C5 | Glutarimide ring; Imide N | >99 13C; >98 15N | 38 ± 2.1 | 12,500 |
| Lenalidomide-13C5,15N | Phthalimide ring; Amino N | >98 13C; >97 15N | 120 ± 5.4 | 9,800 |
| Thalidomide-13C5 | Phthalimide ring | >99 13C | 250 ± 12.3 | 3,200 |
These isotopic variants are indispensable for mapping drug-target engagement kinetics and resistance mechanisms in proteolysis-targeting chimeras (PROTACs) and molecular glue development [5] [7] [8].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1